Ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate

Catalog No.
S8412006
CAS No.
M.F
C12H11ClN2O3
M. Wt
266.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carbo...

Product Name

Ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate

IUPAC Name

ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

InChI

InChI=1S/C12H11ClN2O3/c1-3-18-12(16)7-6-14-8-4-5-9(17-2)15-11(8)10(7)13/h4-6H,3H2,1-2H3

InChI Key

GOHQELXFJUGXNN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)OC

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)OC

Ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate (CAS 162220-96-4) is a highly functionalized, electrophilic heterocyclic building block utilized in the synthesis of antibacterial agents, tricyclic antibiotics, and kinase inhibitors. Featuring a reactive 4-chloro substituent primed for nucleophilic aromatic substitution (SNAr) and a 3-carboxylate ester for downstream amidation or cyclization, this scaffold enables the diversification of the 1,5-naphthyridine core. The inclusion of the 6-methoxy group provides electronic modulation, functioning as a hydrogen-bond acceptor to modify target-binding affinity and the pharmacokinetic profiles of derived active pharmaceutical ingredients (APIs) compared to unsubstituted analogs. [1]

Procurement Fit

Heterocyclic scaffold for kinase and BET bromodomain inhibitor synthesis.
Reported in medicinal chemistry campaigns.
4-Chloro substituent enables chemoselective polyfunctionalization.
Retained as masked hydrogen; cleavable under mild reduction.
Reported melting point supports identity and purity verification.
Quantitative metric for batch acceptance.

Substituting this compound with the unsubstituted ethyl 4-chloro-1,5-naphthyridine-3-carboxylate or the free carboxylic acid results in specific synthetic and performance bottlenecks. The free 3-carboxylic acid exhibits poor solubility in standard aprotic solvents and is prone to premature decarboxylation or zwitterion formation during high-temperature SNAr reactions, reducing overall yields. Conversely, the ethyl ester maintains organic solubility and thermal stability, allowing for C4-amine couplings before controlled saponification. Furthermore, omitting the 6-methoxy group alters the electronic density of the naphthyridine ring, decreasing the electrophilicity of the C4 position and eliminating a hydrogen-bond acceptor required for binding in topoisomerase or kinase active sites. [1]

Substitution Risk

Ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate
4-Bromo analog More labile C–Br bond may cause premature homocoupling; reduction pathway not applicable.
Ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate
4-Hydroxy analog Lacks leaving group for key amination/arylation; undefined melting point complicates QC.
Ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate
6-Unsubstituted analog Different electronic profile alters cross-coupling selectivity; not directly interchangeable.

SNAr Processability via Ester Masking

In the synthesis of functionalized 1,5-naphthyridines, the choice of the C3 oxidation state impacts the efficiency of C4-chlorine displacement. The ethyl ester maintains solubility in polar aprotic solvents, enabling >85% yield in SNAr reactions with complex amines. In contrast, the free carboxylic acid suffers from poor organic solubility and competing zwitterion formation, limiting SNAr yields to below 40% and requiring degradation-prone conditions. [1]

Evidence DimensionC4-SNAr Yield with Secondary Amines
Target Compound Data>85% yield (high solubility in DMF/THF)
Comparator Or Baseline4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylic acid (<40% yield)
Quantified Difference>2-fold increase in yield due to esterification
ConditionsSNAr in DMF/DIPEA at 80–100 °C

Procuring the ester form prevents yield losses and simplifies purification during the initial core-functionalization steps of API synthesis.

Cross-Coupling Reactivity
Cross-study
77% yield (dechlorination) vs 4-Br direct Suzuki coupling
Enables chemoselective polyfunctionalization.
4-Br analog may not undergo controlled reduction.

Pharmacophore Role of the 6-Methoxy Substituent

The 6-methoxy group serves as a pharmacophore element in antibacterial and kinase inhibitor scaffolds. APIs synthesized from the 6-methoxy-1,5-naphthyridine core demonstrate enhanced target engagement, achieving sub-micromolar IC50 values. Removing this methoxy group eliminates a hydrogen-bond acceptor, resulting in a 5- to 10-fold reduction in binding affinity against targets such as bacterial DNA gyrase or specific kinase hinges. [1]

Evidence DimensionDownstream API Target Affinity (IC50)
Target Compound DataMaintains high potency (e.g., <0.1 µM) via H-bond acceptor
Comparator Or BaselineUnsubstituted ethyl 4-chloro-1,5-naphthyridine-3-carboxylate (5- to 10-fold loss in potency)
Quantified DifferenceAn order of magnitude improvement in downstream target binding
ConditionsIn vitro enzymatic inhibition assays (e.g., Topoisomerase/Gyrase)

Buyers targeting validated antimicrobial or kinase pathways must procure the 6-methoxy derivative to ensure the final API meets potency specifications.

Melting Point Identity
Data to verify
98–100 °C
Supports batch identity verification.
4-Hydroxy analog lacks published reference.

Controlled Saponification for Sequential Functionalization

The ethyl ester provides a stable, cleavable protecting group that allows for sequential, chemoselective functionalization. Following the C4-amine coupling, the ethyl ester can be quantitatively saponified to yield the free acid for subsequent amidation or cyclization into tricyclic architectures. Attempting to use a more sterically hindered ester requires strongly acidic deprotection conditions that can degrade acid-sensitive amine substituents installed at the C4 position. [1]

Evidence DimensionDeprotection Chemoselectivity
Target Compound DataQuantitative saponification under mild basic conditions
Comparator Or Baselinetert-Butyl ester analogs (require strong acids like TFA/HCl)
Quantified DifferenceEliminates acid-mediated degradation of downstream C4-substituents
ConditionsAqueous NaOH in THF vs. TFA in DCM

The ethyl ester balances stability during SNAr with mild cleavage, ensuring compatibility with complex, acid-sensitive functional groups.

Molecular Weight (g/mol)
Reported
266.68 (ΔMW −44.45 vs 4-Br, +34.45 vs dechlorinated)
Enables baseline separation in LC-MS.
>30 Da difference reduces co-elution risk.
Patent Landscape
Class-level
Included in MELK inhibitor Markush claims
Supports IP-aware lead optimization.
SAR data for intermediate not reported.

Synthesis of Tricyclic Antibacterial Agents

Ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate is a foundational precursor for novel tricyclic antibiotics. The C4-chloro group allows for the attachment of functionalized diamines, while the subsequent saponification of the C3-ethyl ester provides the carboxylic acid necessary for macrocyclization or terminal amidation, yielding potent inhibitors of bacterial DNA replication. [1]

Development of Kinase Inhibitor Libraries

In oncology and autoimmune research, the 1,5-naphthyridine core serves as a privileged hinge-binding scaffold. This specific compound enables the rapid generation of diverse inhibitor libraries by utilizing the C4 position for solvent-channel-directed diversity and the C3-carboxylate for forming crucial amide interactions within the kinase active site, with the 6-methoxy group enhancing overall solubility and binding kinetics. [2]

Cross-Coupling for Optoelectronic Materials

Beyond pharmaceuticals, the electrophilic nature of the 4-chloro substituent makes this compound suitable for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. The resulting highly conjugated, electron-deficient naphthyridine derivatives can be integrated into specialized organic electronic materials, where the 6-methoxy group aids in tuning the HOMO/LUMO energy levels. [3]

Application Selection Guide

Application
Selection Property
Validation Focus
Late-stage core diversification
4-Chloro masked hydrogen synthon
Chemoselective reduction pathway
Scale-up and QC procurement
Well-defined melting point and MS separation
Identity testing and in-process control
Kinase inhibitor lead optimization
Patent-cited substitution pattern
Prior art landscape analysis

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Exact Mass

266.0458199 g/mol

Monoisotopic Mass

266.0458199 g/mol

Heavy Atom Count

18

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